N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
Description
N-(4-(3-Nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a thiazole-based compound featuring a 3-nitrophenyl substituent at the 4-position of the thiazole ring and a phenylthio moiety at the propanamide side chain. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The phenylthio group may contribute to lipophilicity, affecting pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(9-10-25-15-7-2-1-3-8-15)20-18-19-16(12-26-18)13-5-4-6-14(11-13)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWOLNWVSIRWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a nitrophenyl-substituted thioamide with an appropriate haloketone. The phenylthio group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with active sites of enzymes. The phenylthio group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., 4-fluorophenyl in Compound 31).
- Side Chain Diversity : The phenylthio group in the target compound differs from furan (Compound 31) or indole (Compound 9), suggesting distinct steric and electronic interactions in biological targets.
- Bioactivity Trends: Compounds with nitro or halogenated aryl groups (e.g., 4-chlorophenyl in Compound 16) often exhibit enhanced potency compared to non-halogenated analogues, likely due to increased binding affinity .
Biological Activity
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole and phenylthio moieties are known to impart various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate phenylthio compounds. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of compounds similar to this compound. For instance, derivatives containing the thiazole ring have shown significant free radical scavenging activity. The presence of the nitro group at the meta position on the phenyl ring enhances this activity by stabilizing free radicals through resonance effects .
Inhibition of Human Monoamine Oxidase (MAO)
One notable biological activity is the selective inhibition of human monoamine oxidase B (hMAO-B), which is crucial for treating neurodegenerative disorders such as Parkinson's disease. The structure-activity relationship studies indicate that modifications on the thiazole ring can significantly affect MAO-B inhibitory potency. Compounds with a 3-nitrophenyl substituent showed improved binding affinity compared to their unsubstituted counterparts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies
- In vitro Studies on MAO Inhibition :
- Antioxidant Activity Assessment :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Nitro group at meta position | Enhances antioxidant activity and MAO-B inhibition |
| Thiazole ring | Contributes to overall biological activity, particularly in enzyme inhibition |
| Phenylthio group | Increases lipophilicity, aiding in membrane penetration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
